molecular formula C15H10ClN3O3S B2649668 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide CAS No. 313960-34-8

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide

Cat. No. B2649668
CAS RN: 313960-34-8
M. Wt: 347.77
InChI Key: BSCFTIDUQRHELR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been studied extensively for its various biological activities.

Scientific Research Applications

Anticancer Applications

A study by Romero-Castro et al. (2011) synthesized and evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, demonstrating cytotoxicity against various human neoplastic cell lines. One compound exhibited significant in vitro cytotoxic activity and induced apoptosis in specific cell lines, suggesting potential as an anticancer agent (Romero-Castro et al., 2011). Similarly, Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole, which showed cytostatic activities against malignant human cell lines, highlighting their potential in anticancer drug development (Racané et al., 2006).

Antibacterial Properties

Gupta (2018) explored the antibacterial activity of novel hydroxy substituted benzothiazole derivatives against Streptococcus pyogenes, revealing that certain compounds exhibited potent antibacterial activity. This study underscores the potential of benzothiazole derivatives in developing new antibacterial agents (Gupta, 2018).

Molecular Structure and Interactions

Oruganti et al. (2017) synthesized a series of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, investigating the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. This research provides insight into the structural versatility and the importance of halogen bonds in molecular salts/cocrystals, relevant for drug design and material science (Oruganti et al., 2017).

Synthesis and Evaluation

The synthesis of various heterocyclic compounds, including those related to 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide, has been extensively explored. For instance, the synthesis of chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid demonstrates the complex synthetic pathways that can lead to the development of compounds with potential agricultural applications (Chen Yi-fen et al., 2010).

properties

IUPAC Name

2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-17-13-5-2-9(6-14(13)23-8)18-15(20)11-7-10(19(21)22)3-4-12(11)16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCFTIDUQRHELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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